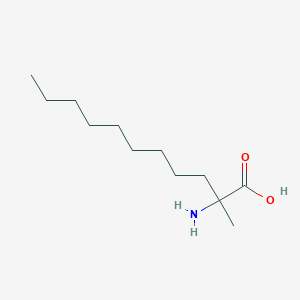
N-(4-chlorophenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)but-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis from Amides: One common method involves the oxidative desaturation of amides.
Electrophilic Activation of Amides: Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Industrial Production Methods: Industrial production methods for N-(4-chlorophenyl)but-2-enamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative desaturation, converting amides to enamides.
Substitution: It can participate in substitution reactions, particularly involving the halogenated phenyl group.
Common Reagents and Conditions:
Oxidative Desaturation: Iron catalysts and oxidizing agents are commonly used.
Electrophilic Activation: LiHMDS and triflic anhydride are used for the direct synthesis of enamides.
Major Products Formed: The major products formed from these reactions include β-halogenated enamides and other substituted enamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-chlorophenyl)but-2-enamide is used as a versatile synthon in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has been studied for its potential biological activities, including analgesic and antimicrobial properties . It is also of interest in the development of new pharmaceuticals due to its structural features.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which N-(4-chlorophenyl)but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound’s enamide structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)prop-2-enamide: This compound shares a similar structure but with a shorter carbon chain.
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: This compound has an additional methoxy group on the phenyl ring.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds have been studied for their anticonvulsant properties.
Uniqueness: N-(4-chlorophenyl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in biological systems.
Eigenschaften
CAS-Nummer |
6090-82-0 |
|---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
VFNMJEPPOGYBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


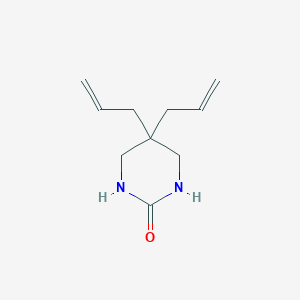

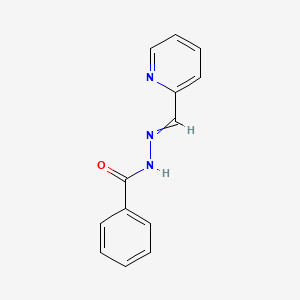
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
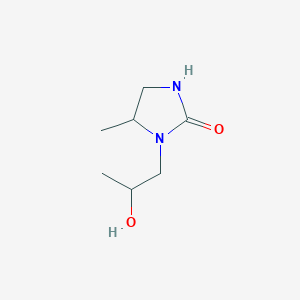
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

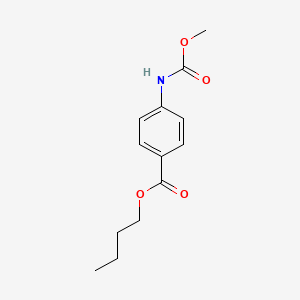
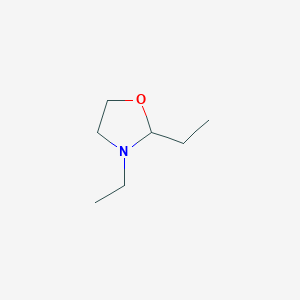
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)


